4-amino-N-ethyl-3,5-difluorobenzamide
Description
4-Amino-N-ethyl-3,5-difluorobenzamide (C₉H₁₀F₂N₂O, MW 200.20 g/mol) is a fluorinated benzamide derivative characterized by an amino group (-NH₂) at the 4-position, an ethylamide (-NHEt) substituent, and fluorine atoms at the 3- and 5-positions on the benzene ring (Figure 1).
For instance, nitro precursors (e.g., ethyl 4-nitro-3,5-difluorobenzoate) could undergo reduction using SnCl₂·2H₂O under reflux conditions to yield a diamine intermediate, followed by amidation with ethylamine . Alternatively, trifluoroacetic acid-mediated coupling reactions, as described for related benzamides, may facilitate the introduction of the ethylamide group .
Properties
IUPAC Name |
4-amino-N-ethyl-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-2-13-9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFSPPUEVYPZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-3,5-difluorobenzamide typically involves the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-aminobenzamide.
Ethylation: Finally, the ethyl group is introduced at the nitrogen atom through an ethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-ethyl-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and iron (Fe) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Amines or amides.
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
4-Amino-N-ethyl-3,5-difluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-amino-N-ethyl-3,5-difluorobenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular weights, synthesis methods, and applications of 4-amino-N-ethyl-3,5-difluorobenzamide and related compounds:
Physicochemical Properties
- Lipophilicity and Stability: The fluorine atoms in this compound increase lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogues. This property is shared with diflufenican, where fluorine atoms contribute to its herbicide activity .
- Amino Group Reactivity: The amino group in the target compound may confer instability under acidic conditions, as observed in similar diamines requiring immediate use in subsequent reactions .
Biological Activity
4-Amino-N-ethyl-3,5-difluorobenzamide is a synthetic compound characterized by its unique structural features, including an amino group, an ethyl group, and two fluorine atoms attached to a benzamide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with related compounds.
The molecular formula of this compound is C10H11F2N2O. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed moderate to significant antibacterial effects against pathogens such as Xanthomonas oryzae and Xanthomonas citri . The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Xanthomonas oryzae | 50 |
| This compound | Xanthomonas citri | 75 |
Antiviral Activity
In addition to its antibacterial properties, preliminary studies suggest potential antiviral activity . The compound may inhibit viral replication through mechanisms similar to those observed in other benzamide derivatives . However, further investigations are required to elucidate its specific antiviral targets and efficacy.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of critical metabolic pathways in microorganisms. For instance:
- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Metabolic Pathways : The presence of fluorine atoms may enhance the compound's ability to interfere with enzymatic functions essential for microbial survival.
Comparative Studies
To understand the uniqueness and potential advantages of this compound over similar compounds, comparisons have been made with related benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-ethylbenzamide | Lacks fluorine atoms | Lower reactivity |
| 3,5-Difluorobenzamide | No amino or ethyl groups | Different chemical properties |
| 4-Amino-3,5-difluorobenzonitrile | Contains nitrile group | Varying chemical behavior |
These comparisons highlight that the presence of fluorine atoms in this compound may contribute significantly to its enhanced biological activity compared to its analogs.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of various benzamide derivatives. The results indicated that compounds with fluorine substitutions exhibited superior activity against resistant bacterial strains .
- Antiviral Efficacy Assessment : Another study focused on evaluating the antiviral properties of similar compounds against viral models. While direct data on this compound was limited, trends suggested that fluorinated derivatives often demonstrate enhanced antiviral properties .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-amino-N-ethyl-3,5-difluorobenzamide, and how can purity be optimized during synthesis?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with fluorination of benzamide precursors followed by amine alkylation. For example, ethyl 4-amino-3,5-difluorobenzoate derivatives are synthesized via diazotization and fluorination reactions, with purity ensured through column chromatography and recrystallization using polar aprotic solvents. Reaction conditions (e.g., temperature, catalyst loading) must be tightly controlled to minimize side products like di- or tri-fluorinated byproducts . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for purity validation.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- 19F NMR : Essential for confirming fluorine substitution patterns and detecting positional isomers. Chemical shifts between -110 to -120 ppm are typical for aromatic fluorine atoms in such derivatives .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm the benzamide backbone.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability. Single-crystal studies require slow evaporation from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict regioselectivity in fluorination and alkylation steps. For instance, Fukui indices identify electrophilic/nucleophilic sites on the benzene ring, guiding substitution patterns. Molecular dynamics simulations model solvent effects on reaction kinetics, while machine learning algorithms analyze historical reaction data to optimize conditions (e.g., solvent choice, catalyst) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. inactive results) for this compound?
- Methodological Answer :
- Experimental Replication : Verify assay conditions (e.g., microbial strain variability, concentration ranges).
- Structural Confirmation : Cross-check compound identity via LC-MS to rule out degradation products.
- Mechanistic Probes : Use fluorescence labeling or isotopic tracing to confirm target engagement. For example, competitive binding assays with known enzyme inhibitors can validate hypothesized modes of action .
Q. How do substituent modifications (e.g., replacing ethyl with bulkier alkyl groups) impact the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- LogP Studies : Measure partition coefficients to assess hydrophobicity changes. Bulkier groups increase logP, potentially enhancing membrane permeability but reducing aqueous solubility.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting point shifts, which correlate with crystallinity and stability.
- In Silico ADMET : Tools like SwissADME predict absorption and toxicity profiles. For example, replacing ethyl with isopropyl may improve metabolic stability but introduce steric clashes in target binding pockets .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction efficiency?
- Methodological Answer :
- Mass Transfer Limitations : Stirring rate and reactor geometry must optimize mixing in heterogeneous fluorination steps.
- Byproduct Management : Continuous flow systems reduce side reactions by precise residence time control.
- Cost-Benefit Analysis : Compare batch vs. flow synthesis yields using metrics like space-time yield (STY) .
Data Interpretation & Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Error Source Identification : Check force field parameterization in simulations or solvent model accuracy.
- Sensitivity Analysis : Vary input parameters (e.g., dielectric constant) to assess prediction robustness.
- Hybrid Approaches : Combine DFT with experimental spectroscopy (e.g., Raman) to refine computational models iteratively .
Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
